2,4,4,4-Tetrafluorobutan-1-amine hydrochloride
Overview
Description
2,4,4,4-Tetrafluorobutan-1-amine hydrochloride is a fluorinated amine compound with the molecular formula C4H9ClF3N. It is a derivative of butanamine, where three hydrogen atoms on the terminal carbon are replaced by fluorine atoms, and it is stabilized as a hydrochloride salt. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter its reactivity and interactions in various chemical and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,4-Tetrafluorobutan-1-amine hydrochloride typically involves the fluorination of butanamine derivatives. One common method includes the reaction of butanamine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting fluorinated amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of automated systems and advanced purification techniques, such as crystallization and distillation, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,4,4-Tetrafluorobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophile.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
Substitution: Products include various substituted amines depending on the substituent introduced.
Oxidation: Products include imines or nitriles.
Reduction: Products include primary amines.
Scientific Research Applications
2,4,4,4-Tetrafluorobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants
Mechanism of Action
The mechanism of action of 2,4,4,4-Tetrafluorobutan-1-amine hydrochloride involves its interaction with molecular targets through its amine group and fluorinated carbon chain. The presence of fluorine atoms enhances its lipophilicity and can influence its binding affinity to enzymes and receptors. This compound can modulate biological pathways by acting as a substrate or inhibitor, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetrafluorobutan-1-amine hydrochloride: Similar in structure but with different fluorination pattern.
4,4,4-Trifluorobutan-1-amine hydrochloride: Lacks one fluorine atom compared to 2,4,4,4-Tetrafluorobutan-1-amine hydrochloride
Uniqueness
This compound is unique due to its specific fluorination pattern, which can result in distinct chemical and biological properties. The position and number of fluorine atoms can significantly affect its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,4,4,4-tetrafluorobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F4N.ClH/c5-3(2-9)1-4(6,7)8;/h3H,1-2,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMHJEZNOHWRTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)F)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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